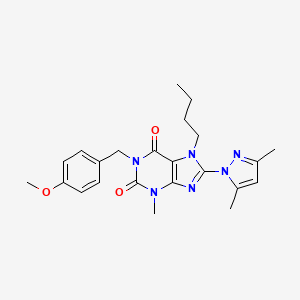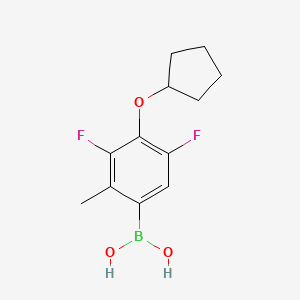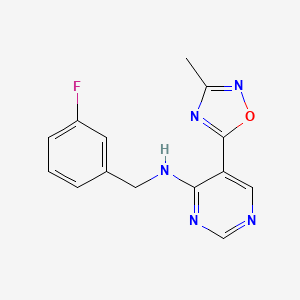![molecular formula C25H23N3O2 B2743663 N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide CAS No. 898428-55-2](/img/structure/B2743663.png)
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide” is a derivative of quinazolin-4(3H)-one . Quinazolin-4(3H)-one derivatives have been synthesized with the aim of developing potent analgesic, anti-inflammatory, and antimicrobial agents .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-one derivatives involves the amidation of 2-aminobenzoic acid derivatives, followed by cyclization . The synthesized compounds were characterized by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .Molecular Structure Analysis
The molecular structure of these compounds was elucidated using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include amidation and cyclization . The reactivity of the functional groups in these compounds plays a significant role in their biological activity .Physical and Chemical Properties Analysis
The physicochemical properties of the synthesized compounds were determined and are given in the referenced research .科学的研究の応用
Anticancer Activity
Research has demonstrated the synthesis and characterization of novel compounds related to N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide, showing significant antiproliferative activities against various cancer cell lines. For instance, derivatives synthesized for evaluating antitumor activities have shown remarkable broad-spectrum antitumor activity, with some compounds being notably more potent compared to standard treatments like 5-FU (Ibrahim A. Al-Suwaidan et al., 2016). Furthermore, compounds exhibiting moderate to high levels of antitumor activities against lung, cervical carcinoma, breast cancer, and osteosarcoma cell lines were identified, indicating their potential as novel anticancer agents (Yilin Fang et al., 2016).
Antimicrobial Activity
Some studies focused on the antimicrobial potential of related compounds, where novel derivatives were synthesized and showed activity against a range of human pathogenic microorganisms. This indicates their potential application in developing new antimicrobial agents. For example, a series of derivatives synthesized with the aim of developing potential antimicrobials demonstrated activity against entire strains of microorganisms, suggesting the relationship between functional group variation and biological activity (G. Saravanan et al., 2015).
Chemical Synthesis and Characterization
Research also encompasses the chemical synthesis and characterization of quinazolinone derivatives, aiming to explore their pharmacological and structural properties. This includes the development of novel synthesis methods and the investigation of their physicochemical characteristics. An example of this is the Pd-catalyzed synthesis of 4-phenylquinazolinones via a domino reaction, demonstrating a novel method that could be significant for generating pharmacologically active compounds (Hidemasa Hikawa et al., 2012).
作用機序
Safety and Hazards
将来の方向性
The development of novel NSAIDs is still a major challenge due to the significant side effects associated with long-term clinical usage of NSAIDs . Therefore, the production of safer and more active NSAIDs is needed . The relationship between the functional group variation and the biological activity of the evaluated compounds were discussed, which could guide future research .
特性
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-18-26-23-15-6-5-14-22(23)25(30)28(18)21-13-8-12-20(17-21)27-24(29)16-7-11-19-9-3-2-4-10-19/h2-6,8-10,12-15,17H,7,11,16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDHRMYLNCRINP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B2743584.png)
![5-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2743585.png)


![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2743589.png)
![4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2743591.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2743595.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-morpholinoacetamide](/img/structure/B2743596.png)
![1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2743597.png)
![Ethyl 4-[4-[(3-carbamoyl-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2743598.png)

![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2743603.png)
